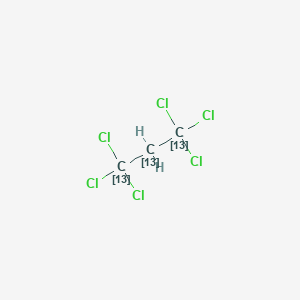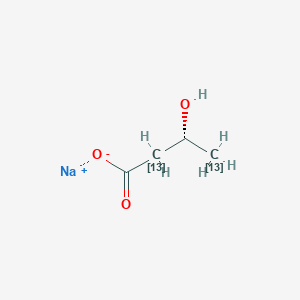![molecular formula C23H20Cl2N4O3 B12054816 6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054816.png)
6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with a molecular formula of C23H20Cl2N4O3 and a molecular weight of 471.347 . This compound is notable for its unique structure, which includes a pyrano[2,3-c]pyrazole core, a dichlorobenzyl group, and an ethoxyphenyl group. It is used in various scientific research applications due to its potential biological activities.
Vorbereitungsmethoden
The synthesis of 6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the pyrano[2,3-c]pyrazole core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the dichlorobenzyl group: This is achieved through a nucleophilic substitution reaction where the dichlorobenzyl group is introduced to the core structure.
Addition of the ethoxyphenyl group: This step involves the etherification reaction to attach the ethoxyphenyl group to the core structure.
Analyse Chemischer Reaktionen
6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl and ethoxyphenyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways related to growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be compared with other similar compounds, such as:
- 6-Amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(2-ethoxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical properties.
Eigenschaften
Molekularformel |
C23H20Cl2N4O3 |
|---|---|
Molekulargewicht |
471.3 g/mol |
IUPAC-Name |
6-amino-4-[2-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C23H20Cl2N4O3/c1-3-30-18-6-4-5-15(21(18)31-11-13-7-8-14(24)9-17(13)25)20-16(10-26)22(27)32-23-19(20)12(2)28-29-23/h4-9,20H,3,11,27H2,1-2H3,(H,28,29) |
InChI-Schlüssel |
MWMRLMBVJPJVSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)C3C(=C(OC4=NNC(=C34)C)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-hydroxybenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12054735.png)
![4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl fluoride](/img/structure/B12054743.png)
![N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12054749.png)

![5-[(4-Methoxyphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12054761.png)
![[3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12054777.png)

![2-(2-chlorophenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12054790.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12054799.png)

![N'-[(Z)-1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12054810.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054820.png)


